molecular formula C8H6Cl2O3 B15046434 Methyl 4,5-dichloro-2-hydroxybenzoate

Methyl 4,5-dichloro-2-hydroxybenzoate

Cat. No.: B15046434
M. Wt: 221.03 g/mol
InChI Key: DIMLRARSGJZFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 4,5-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 4,5-dichloro-2-aminobenzoate or 4,5-dichloro-2-thiobenzoate.

    Hydrolysis: 4,5-dichloro-2-hydroxybenzoic acid.

    Oxidation: 4,5-dichloro-2-ketobenzoate.

    Reduction: 4,5-dichloro-2-methoxybenzoate.

Scientific Research Applications

Methyl 4,5-dichloro-2-hydroxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dichloro-2-hydroxybenzoate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological properties that are not observed in its analogs .

Biological Activity

Methyl 4,5-dichloro-2-hydroxybenzoate, a halogenated derivative of salicylic acid, has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's structure, characterized by the presence of chlorine and hydroxyl groups, suggests interactions with biological targets that may lead to significant therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and dichloro groups facilitate binding to enzymes and receptors, leading to inhibition of bacterial cell wall synthesis and modulation of inflammatory mediator production. Studies suggest that this compound may exhibit significant antimicrobial properties against a range of pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Clostridioides difficile .

Antimicrobial Properties

Research indicates that this compound displays potent antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Clostridioides difficile32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the compound's potential as a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vivo models have shown that it can reduce inflammation markers in various tissues, suggesting a mechanism that involves the inhibition of pro-inflammatory cytokines .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that this compound could inhibit growth in resistant S. aureus strains at concentrations significantly lower than those required for conventional antibiotics. This positions it as a promising candidate for further development in combating antibiotic resistance .

In Vivo Anti-inflammatory Study

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. The study found that administration of this compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups .

Properties

IUPAC Name

methyl 4,5-dichloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMLRARSGJZFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.